8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Description
8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C16H15Cl2N5O2 and its molecular weight is 380.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is the bacteria and viruses associated with mouth and throat infections .
Mode of Action
This compound interacts with these targets by acting as a mild antiseptic . This interaction results in a broad-spectrum antimicrobial effect, which helps to alleviate symptoms associated with upper respiratory tract infections .
Biochemical Pathways
It is known that the compound’s antiseptic action disrupts the growth and proliferation of bacteria and viruses, thereby alleviating the symptoms of mouth and throat infections .
Pharmacokinetics
It is known that the compound can provide rapid pain relief within 5 minutes of administration, with effects lasting for up to 2 hours .
Result of Action
The action of this compound results in significant relief from throat pain, difficulty swallowing, and functional impairment . These effects are observed at all assessment time points during a 3-day study period .
Properties
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O2/c1-20-13-12(14(24)21(2)16(20)25)23-6-5-22(15(23)19-13)8-9-3-4-10(17)7-11(9)18/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQMXSQVNGPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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